molecular formula C14H20FNO3 B2862019 N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide CAS No. 2034484-93-8

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2862019
CAS No.: 2034484-93-8
M. Wt: 269.316
InChI Key: VOGYIRFKPUTYFO-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of acetamide derivatives, which are frequently explored for their potential biological activities and serve as important intermediates in organic synthesis . The compound incorporates a 4-fluorophenyl group, a common pharmacophore in pharmaceutical development. The introduction of fluorine into organic molecules is a well-established strategy to modulate their conformation, pKa, membrane permeability, metabolic stability, and pharmacokinetic properties . Furthermore, the 2,3-dimethoxy-2-methylpropyl side chain presents a potential hydrogen-bonding domain that may influence the molecule's solubility and interaction with biological targets. While specific biological data for this exact molecule may be limited, its structure combines features seen in compounds investigated for various therapeutic areas. Research into structurally similar molecules highlights the value of such scaffolds. For instance, sulfur- and fluorine-containing molecules play significant roles in developing new biologically active alkaloids and have been studied for applications such as neuroprotective agents and antituberculosis activity . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-14(19-3,10-18-2)9-16-13(17)8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGYIRFKPUTYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)F)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, therapeutic applications, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20FNO3
  • Molecular Weight : 269.316 g/mol
  • Purity : Typically around 95%.

The compound features a unique structure that includes a dimethoxy group and a fluorophenyl moiety, which are pivotal in its biological interactions.

Research indicates that this compound exhibits notable biological activities primarily through its interaction with various receptors in the central nervous system. Its structural similarity to gamma-aminobutyric acid (GABA) derivatives positions it as a potential selective ligand for peripheral benzodiazepine receptors. This interaction suggests possible applications in treating anxiety and depression due to its neuroprotective effects.

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to selectively bind to peripheral benzodiazepine receptors allows it to modulate neurotransmitter systems effectively, which is crucial for developing targeted therapies with fewer side effects.

In Vitro Studies

In vitro studies have highlighted the compound's binding affinity and selectivity towards peripheral benzodiazepine receptors. These studies often involve receptor binding assays and functional assays to assess the biological impact of the compound on neuronal cells.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals insights into its pharmacological profile:

Compound NameBinding AffinityBiological Activity
This compoundHighNeuroprotective, potential anxiolytic
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideModerateAntibacterial against K. pneumoniae
N-(4-fluoro-3-nitrophenyl)acetamideLowLimited antibacterial activity

This table illustrates how variations in chemical structure influence biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its nitrogen substituent (2,3-dimethoxy-2-methylpropyl) and the 4-fluorophenyl group. Comparisons with similar acetamides include:

Compound Nitrogen Substituent Aryl Group Key Structural Differences
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole ring 4-Fluorophenyl Aromatic heterocycle (benzothiazole) vs. aliphatic dimethoxypropyl group on nitrogen.
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl and branched propyl groups 4-Fluorophenyl Branched alkyl substituents vs. methoxy-rich propyl group.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolyl ring 3,4-Dichlorophenyl Dichlorophenyl (electron-withdrawing) vs. fluorophenyl (moderate electron-withdrawing).
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide 4-Fluorophenyl 3-Methylphenyl sulfanyl Sulfanyl (thioether) linker vs. direct acetamide bonding; sulfur vs. oxygen in substituents.

Key Observations :

  • Steric and Solubility Effects : The dimethoxypropyl group may enhance solubility compared to bulky benzothiazole () or cyclohexyl () substituents .
  • Linker Diversity : Thioether-containing analogs () introduce sulfur’s polarizability, which may affect redox stability compared to oxygen-based linkers .
Physical and Spectroscopic Properties
Property N-(2,3-Dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide (Inferred) N-Cyclohexyl-2-(4-fluorophenyl)acetamide Triazole-Linked Acetamide
Molecular Weight ~310–330 g/mol (estimated) 334.2 g/mol 458.5 g/mol
Melting Point Not reported 150–152°C Not reported
MS (m/z) Not available Not reported 458.5 (MH+, 100%)
13C NMR Peaks Likely δ 50–60 (methoxy), ~170 (amide carbonyl) Not reported δ 21.2–179.4 (broad range of environments)

Preparation Methods

Friedel-Crafts Acylation of Fluorobenzene

2-(4-Fluorophenyl)acetic acid is typically synthesized via Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, followed by hydrolysis. Aluminum chloride (AlCl₃) serves as the Lewis catalyst, facilitating electrophilic substitution at the para position due to fluorine’s directing effects. The intermediate α-chloro-4-fluoroacetophenone is subsequently hydrolyzed under acidic conditions to yield the carboxylic acid.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)
  • Solvent: Dichloromethane (DCM)
  • Yield: ~65–70%

Alternative Pathway: Hydrolysis of Nitriles

An alternative route involves the hydrolysis of 2-(4-fluorophenyl)acetonitrile using concentrated hydrochloric acid (HCl) at reflux. This method avoids the use of AlCl₃ but requires stringent control of reaction time to prevent over-hydrolysis.

Synthesis of 2,3-Dimethoxy-2-methylpropylamine

Reductive Amination of 2,3-Dimethoxy-2-methylpropanal

The branched amine moiety is synthesized via reductive amination of 2,3-dimethoxy-2-methylpropanal. The aldehyde precursor is prepared by oxidation of 2,3-dimethoxy-2-methylpropan-1-ol using pyridinium chlorochromate (PCC) in DCM. Subsequent reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol yields the target amine.

Key Steps:

  • Oxidation:
    • Substrate: 2,3-dimethoxy-2-methylpropan-1-ol
    • Oxidizing Agent: PCC (1.2 equiv)
    • Solvent: DCM, 0°C to room temperature
    • Yield: 85%
  • Reductive Amination:
    • Aldehyde: 2,3-dimethoxy-2-methylpropanal
    • Ammonia Source: Ammonium acetate
    • Reducing Agent: NaBH₃CN (1.5 equiv)
    • Solvent: Methanol, 24 h, room temperature
    • Yield: 72%

Gabriel Synthesis from Alkyl Bromides

An alternative approach employs the Gabriel synthesis, where 2,3-dimethoxy-2-methylpropyl bromide is treated with potassium phthalimide in dimethylformamide (DMF), followed by hydrazinolysis to release the primary amine.

Amidation Strategies for N-(2,3-Dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide

Acid Chloride-Mediated Coupling

The most common method involves converting 2-(4-fluorophenyl)acetic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2,3-dimethoxy-2-methylpropylamine.

Procedure:

  • Acid Chloride Formation:
    • 2-(4-Fluorophenyl)acetic acid (1.0 equiv)
    • SOCl₂ (2.5 equiv), reflux, 3 h
    • Solvent: Toluene
    • Yield: 95%
  • Amidation:
    • Acid chloride (1.0 equiv)
    • Amine (1.2 equiv), triethylamine (TEA, 1.5 equiv)
    • Solvent: DCM, 0°C to room temperature, 12 h
    • Yield: 88%

Carbodiimide Coupling Agents

For milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid.

Optimized Conditions:

  • 2-(4-Fluorophenyl)acetic acid (1.0 equiv)
  • EDC (1.2 equiv), HOBt (1.2 equiv)
  • Amine (1.1 equiv)
  • Solvent: DMF, 24 h, room temperature
  • Yield: 82%

Optimization of Reaction Conditions

Solvent Effects on Amidation

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states, while DCM minimizes side reactions.

Solvent Reaction Time (h) Yield (%)
DCM 12 88
DMF 24 82
THF 36 75

Temperature and Steric Hindrance

Elevated temperatures (40–50°C) improve kinetics but risk decomposition. The branched amine’s steric bulk necessitates prolonged reaction times at lower temperatures.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 3.45 (s, 6H, OCH₃), 3.30 (s, 2H, CH₂CO), 1.45 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 170.5 (CO), 162.3 (d, J = 245 Hz, C-F), 134.2–115.7 (ArC), 58.9 (OCH₃), 45.2 (CH₂), 24.1 (CH₃).

X-ray Crystallography

Single-crystal X-ray analysis of analogous acetamides reveals planar amide geometries and intermolecular hydrogen bonding, critical for stability.

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